molecular formula C8H10BNO4 B1503500 Propynylboronic acid MIDA ester CAS No. 1104637-55-9

Propynylboronic acid MIDA ester

Cat. No.: B1503500
CAS No.: 1104637-55-9
M. Wt: 194.98 g/mol
InChI Key: YQENGIYROIWVHX-UHFFFAOYSA-N
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Description

Propynylboronic acid MIDA ester is a heterocyclic compound that features a boron atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propynylboronic acid MIDA ester typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a boronic acid derivative with a suitable diol or diamine. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation or other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propynylboronic acid MIDA ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can yield boron hydrides or other reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boron hydrides. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Propynylboronic acid MIDA ester has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex boron-containing molecules. It is also employed in catalysis and as a reagent in organic synthesis.

    Biology: In biological research, the compound is investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: The compound’s unique structure and reactivity make it a candidate for the development of new pharmaceuticals, particularly those targeting boron-containing enzymes or pathways.

    Industry: In industrial applications, the compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-(prop-1-yn-1-yl)pyridin-3-amine: This compound shares a similar structural motif but lacks the boron atom, resulting in different chemical properties and reactivity.

    6-Methyl-2-(prop-1-yn-1-yl)pyrimidin-2-ylamine: Another structurally related compound, which also lacks the boron atom and exhibits distinct reactivity and applications.

Uniqueness

The presence of the boron atom in Propynylboronic acid MIDA ester imparts unique chemical properties, such as the ability to form reversible covalent bonds with nucleophiles. This makes the compound particularly valuable in applications requiring specific interactions with biomolecules or other substrates.

Properties

IUPAC Name

6-methyl-2-prop-1-ynyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c1-3-4-9-13-7(11)5-10(2)6-8(12)14-9/h5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQENGIYROIWVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673707
Record name 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104637-55-9
Record name 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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